molecular formula C8H7F3OS B3041024 1-(Methylthio)-2-(trifluoromethoxy)benzene CAS No. 257625-08-4

1-(Methylthio)-2-(trifluoromethoxy)benzene

Cat. No.: B3041024
CAS No.: 257625-08-4
M. Wt: 208.2 g/mol
InChI Key: BCFJOHXNQBSTPQ-UHFFFAOYSA-N
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Description

1-(Methylthio)-2-(trifluoromethoxy)benzene is an aromatic compound featuring two distinct substituents: a methylthio (-SCH₃) group at position 1 and a trifluoromethoxy (-OCF₃) group at position 2. The methylthio group is a sulfur-containing substituent with moderate electron-donating properties due to sulfur’s lone pairs, while the trifluoromethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine.

Synthetic routes for analogous compounds (e.g., isothiocyanato derivatives) involve reactions of aniline precursors with thiophosgene analogs in dichloromethane, followed by purification via flash chromatography .

Properties

IUPAC Name

1-methylsulfanyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-13-7-5-3-2-4-6(7)12-8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFJOHXNQBSTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable benzene derivative with trifluoromethyl triflate to introduce the trifluoromethoxy group . The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolate anions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylthio)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethoxy group is generally resistant to reduction, but the benzene ring can undergo hydrogenation under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated benzene derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

1-(Methylthio)-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylthio)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in various chemical reactions, including nucleophilic and electrophilic interactions. These properties make it a valuable tool in the design of molecules with specific biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfur-Containing Analogs

  • 1-Isothiocyanato-3-(methylthio)benzene (54): This compound replaces the trifluoromethoxy group with an isothiocyanate (-NCS) group. The isothiocyanate moiety enhances electrophilicity, making it reactive toward nucleophiles (e.g., in antiproliferative agent synthesis).
  • 4-(2-(4-(Methylthio)phenyl)-1-(triethylgermyl)propan-2-yl)benzonitrile (24): Incorporates a methylthio group into a larger organogermanium structure. The presence of germanium may confer unique photophysical properties, unlike the target compound’s simpler aromatic system .

Halogenated Analogs

  • 1-Bromo-2-(trifluoromethoxy)benzene: Substitutes methylthio with bromine. Bromine’s electronegativity and larger atomic radius increase molecular weight (241.01 g/mol vs.
  • 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene : Features two halogens (Cl, I) alongside trifluoromethoxy. The iodine atom’s size and low bond dissociation energy make this compound a candidate for Ullmann-type couplings, whereas the methylthio group in the target compound may favor thiol-ene click chemistry .

Silicon-Containing Analogs

  • 1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene : Replaces methylthio with a trimethylsilyl (-Si(CH₃)₃) group. The silyl group increases lipophilicity (predicted density: 1.09 g/cm³) and steric bulk, which could enhance membrane permeability in drug design compared to the smaller methylthio group .

Oxygen-Containing Analogs

  • 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene : Substitutes methylthio with a methoxymethoxy (-OCH₂OCH₃) group. The ether linkages may improve solubility in polar solvents but reduce stability under acidic conditions compared to the thioether’s resistance to hydrolysis .

Other Functional Groups

  • 2'-(Trifluoromethoxy)acetophenone: Introduces a ketone adjacent to the trifluoromethoxy group.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
1-(Methylthio)-2-(trifluoromethoxy)benzene C₈H₇F₃OS 212.17 (calculated) -SCH₃, -OCF₃ Potential agrochemical intermediate -
1-Bromo-2-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.01 -Br, -OCF₃ Halogenation reagent
1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene C₁₀H₁₃F₃OSi 234.29 -Si(CH₃)₃, -OCF₃ Lipophilic building block
1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene C₉H₉F₃O₃ 234.16 -OCH₂OCH₃, -OCF₃ Solubility in polar solvents

Biological Activity

1-(Methylthio)-2-(trifluoromethoxy)benzene is an organic compound notable for its unique structural features, including a methylthio group and a trifluoromethoxy group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3OS. The trifluoromethoxy group is known for its strong electron-withdrawing properties, which significantly influence the compound's reactivity and biological interactions. The presence of the methylthio group can enhance lipophilicity, potentially improving membrane permeability and biological activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, affecting their therapeutic efficacy. In particular, it has been shown to modulate the activity of specific P450 isoforms involved in the metabolism of various pharmaceuticals.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, likely due to its ability to disrupt biological membranes and interfere with cellular functions. Studies have demonstrated that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

Interaction with Biomolecules

This compound interacts with various biomolecules, including proteins and nucleic acids. Such interactions can influence gene expression and cellular signaling pathways. For instance, it has been reported to modulate the activity of transcription factors, thereby impacting cellular metabolism and responses to external stimuli.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-4-(trifluoromethoxy)benzeneTrifluoromethoxy group at para positionDifferent reactivity due to substituent position
1-Methyl-3-(trifluoromethoxy)benzeneTrifluoromethoxy group at meta positionVariations in electronic properties
1-Methoxy-2-(trifluoromethyl)benzeneMethoxy instead of methylthioAltered solubility and reactivity

The specific arrangement of substituents in this compound contributes to its distinct reactivity profiles and biological interactions compared to its isomers and related compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Cytochrome P450 Inhibition : A detailed investigation into the inhibitory effects on various P450 isoforms revealed significant alterations in drug metabolism profiles when co-administered with common pharmaceuticals. The findings suggest that careful consideration is needed when using this compound in a therapeutic context.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylthio)-2-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-(Methylthio)-2-(trifluoromethoxy)benzene

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